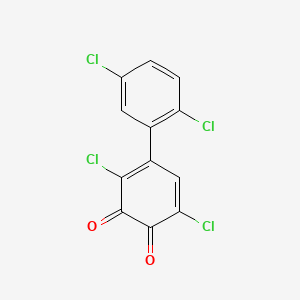
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of two chlorine atoms, a methoxy group, and a benzonitrile moiety. This compound is known for its herbicidal properties and is used in various agricultural applications to control broadleaf weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile typically involves the reaction of 2,4-dichlorophenol with 2-methoxybenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Employed as a herbicide in agricultural practices to control broadleaf weeds.
Mécanisme D'action
The herbicidal activity of 4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile is primarily due to its ability to mimic natural plant hormones known as auxins. When absorbed by plants, the compound disrupts normal growth processes by inducing uncontrolled cell division and elongation, leading to the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacks the methoxy and nitrile groups.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with a similar mode of action but different substituents on the aromatic ring.
Uniqueness
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity compared to other phenoxy herbicides. These functional groups also influence its herbicidal activity and environmental behavior.
Propriétés
Numéro CAS |
68534-31-6 |
|---|---|
Formule moléculaire |
C14H9Cl2NO2 |
Poids moléculaire |
294.1 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-2-methoxybenzonitrile |
InChI |
InChI=1S/C14H9Cl2NO2/c1-18-14-7-11(4-2-9(14)8-17)19-13-5-3-10(15)6-12(13)16/h2-7H,1H3 |
Clé InChI |
NHGCPZWOLDNFEJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


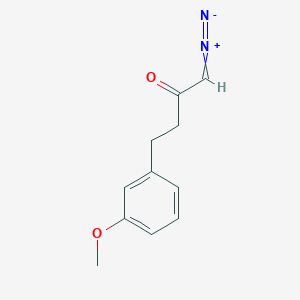
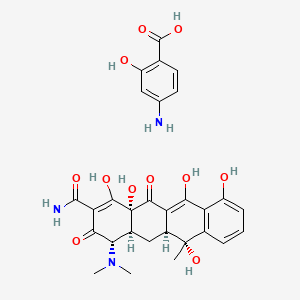
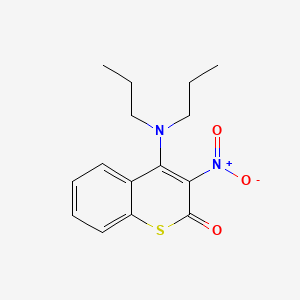


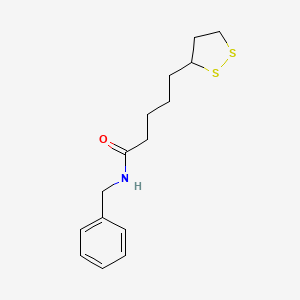
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
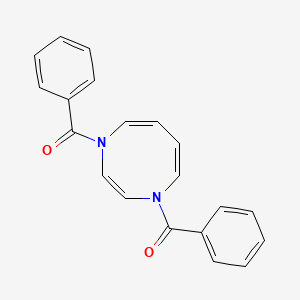

![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)
